2-Acetonaphthone

Description

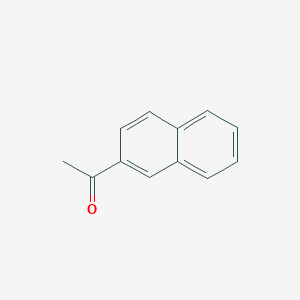

Structure

3D Structure

Propriétés

IUPAC Name |

1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAYZAUNJMRRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041389 | |

| Record name | 2'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour | |

| Record name | Ethanone, 1-(2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-08-3, 1333-52-4 | |

| Record name | 2-Acetylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonaphthone (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-acetonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETONAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21D49LOP2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 °C | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 2-acetonaphthone, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The document details the mechanism, experimental protocols, and factors influencing the regioselectivity of the Friedel-Crafts acylation of naphthalene.

Core Synthesis Route: Friedel-Crafts Acylation of Naphthalene

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene. This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation of naphthalene involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring. The regioselectivity of this attack is a critical aspect of the synthesis, yielding a mixture of 1-acetonaphthone and the desired this compound.

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The acylium ion attacks the naphthalene ring. Attack at the C1 (alpha) position is kinetically favored due to the formation of a more stable carbocation intermediate where the aromaticity of the adjacent ring is preserved. Attack at the C2 (beta) position is sterically less hindered.

-

Sigma Complex Formation: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

-

Deprotonation: A weak base, such as [AlCl₄]⁻, removes a proton from the carbon atom bearing the acetyl group, restoring the aromaticity of the naphthalene ring and yielding the acetylnaphthalene product.

Regioselectivity: Kinetic vs. Thermodynamic Control

The ratio of 1-acetonaphthone to this compound is highly dependent on the reaction conditions.

-

Kinetic Control: At lower temperatures and shorter reaction times, the formation of 1-acetonaphthone is favored. This is because the activation energy for the attack at the alpha position is lower, leading to a faster reaction rate.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the more stable This compound is the major product. The formation of 1-acetonaphthone is reversible, and given enough energy and time, the initially formed 1-isomer can rearrange to the thermodynamically more stable 2-isomer, which is less sterically hindered.

The choice of solvent also plays a crucial role in determining the product distribution. Non-polar solvents like carbon disulfide tend to favor the kinetically controlled product (1-isomer), while more polar solvents like nitrobenzene can promote the formation of the thermodynamically favored 2-isomer.

Quantitative Data

The yield and isomer distribution of the Friedel-Crafts acylation of naphthalene are significantly influenced by the solvent, catalyst, and reaction temperature. The following table summarizes reported data from various sources.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Total Yield (%) | This compound Selectivity (%) | Reference |

| AlCl₃ | Acetyl Chloride | 1,2-Dichloroethane | Not Specified | Varies | Initial α/β ratio 4-5, final 0.7 | [3] |

| AlCl₃ | Acetyl Chloride | Nitrobenzene | Not Specified | 27.2 | 72 | [2] |

| AlCl₃ | Isopropenyl Acetate | 2-Nitropropane | 25 | 81.5 | 64 (for 2-methylnaphthalene) | [2] |

| AlCl₃ | Acetyl Chloride | 2-Nitropropane | 0 | 78.6 | 89 (for 2-methylnaphthalene) | [2] |

| AlCl₃ | Acetic Anhydride | 2-Nitropropane | 5 | 68.4 | 88 (for 2-methylnaphthalene) | [2] |

| Zeolite Beta | Acetic Anhydride | Not Specified | Not Specified | >80 | >80 | [4] |

Experimental Protocols

The following is a generalized experimental protocol for the laboratory-scale synthesis of this compound via Friedel-Crafts acylation.

Materials and Equipment

-

Naphthalene

-

Acetyl chloride or Acetic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Solvent (e.g., 1,2-dichloroethane, nitrobenzene, or 2-nitropropane)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add naphthalene and the chosen solvent.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride to the stirring solution. The flask should be equipped with a gas trap to handle the evolving HCl gas.

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for the desired amount of time (this will influence the isomer ratio). For higher selectivity towards this compound, the reaction can be heated.

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether.

-

Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, a mixture of 1- and this compound, can be purified by either recrystallization or column chromatography.

-

Recrystallization: This technique is effective if one isomer is present in a much larger quantity. A suitable solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the undesired isomer has different solubility characteristics. Isopropanol or ethanol are often good starting points for recrystallization of this compound.

-

Column Chromatography: For a more complete separation of the isomers, column chromatography on silica gel is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the more polar components. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

Alternative Synthesis Route: Cyclization of Benzalacetone Derivatives

An alternative approach to this compound involves the thermal ring closure of an acetyl-substituted benzalacetone derivative. This method can provide good yields of this compound and its substituted analogs. For example, α-acetyl benzalacetone can be converted to this compound in a 64% yield.[5] This process involves heating a ketal or enol ether of the benzalacetone at temperatures ranging from 150°C to 800°C.[5]

Safety Considerations

-

Aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should also be handled in a fume hood.

-

Organic solvents such as dichloromethane, nitrobenzene, and diethyl ether are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

-

The Friedel-Crafts reaction is exothermic and can generate significant amounts of HCl gas. Proper temperature control and a gas trap are essential.

References

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. US3234286A - Acetylation of naphthalenes - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. EP0381704A1 - Process for preparing 2-acetonaphthones - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Acetonaphthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetonaphthone (also known as 2-acetylnaphthalene or methyl 2-naphthyl ketone), a key intermediate in the synthesis of various pharmaceuticals and organic compounds.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically run in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 | Singlet | 3H | -COCH₃ |

| ~7.5-8.0 | Multiplet | 6H | Aromatic Protons |

| ~8.4 | Singlet | 1H | Aromatic Proton (H-1) |

Note: The exact chemical shifts of the aromatic protons can vary and may overlap, forming a complex multiplet. The singlet at ~8.4 ppm is characteristic of the proton at the C-1 position, which is deshielded by the adjacent carbonyl group.

The ¹³C NMR spectrum provides information about the different carbon environments in this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~26.8 | -COCH₃ |

| ~124.0 - 136.0 | Aromatic Carbons |

| ~197.7 | C=O (Carbonyl) |

Note: The aromatic region of the ¹³C NMR spectrum will show multiple peaks corresponding to the ten different carbon atoms of the naphthalene ring system.[6][7]

A standard protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.[5]

-

Instrumentation: The solution is transferred to a 5 mm NMR tube. The NMR spectrometer consists of a powerful superconducting magnet, a radiofrequency (RF) pulse generator, and a detector.[8]

-

Data Acquisition: The sample tube is placed in the spectrometer's probe. A series of RF pulses are applied to the sample, and the resulting signal, known as the Free Induction Decay (FID), is detected.[8]

-

Data Processing: The FID is a time-domain signal that is converted into a frequency-domain spectrum using a mathematical process called Fourier Transformation. The resulting spectrum shows the chemical shifts of the various nuclei.[8]

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. The spectrum can be obtained from a sample prepared as a KBr pellet or a Nujol mull.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1680 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretches |

| ~820 | Strong | C-H out-of-plane bend (Aromatic) |

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet method:

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A beam of infrared radiation is passed through the sample.

-

Spectrum Generation: The detector measures the amount of radiation that passes through the sample at each wavenumber. The resulting interferogram is converted to a spectrum via Fourier Transform, which is a plot of transmittance or absorbance versus wavenumber.

Caption: Workflow for IR Spectroscopy (KBr Method).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.

This compound, with its extended aromatic system, exhibits strong absorption in the UV region. The spectrum is typically recorded in a solvent such as ethanol or hexane.

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~245 | High | Ethanol | π → π |

| ~285 | Moderate | Ethanol | π → π |

| ~340 | Low | Ethanol | n → π* |

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane) to a known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M.[11]

-

Instrumentation: A UV-Vis spectrophotometer, which consists of a light source (deuterium lamp for UV, tungsten lamp for visible), a monochromator, a sample holder, and a detector, is used.[12]

-

Baseline Correction: A cuvette filled with the pure solvent is placed in the spectrophotometer to record a baseline spectrum.[13]

-

Data Acquisition: The solvent-filled cuvette is replaced with a cuvette containing the sample solution. The absorbance of the sample is measured over a range of wavelengths (e.g., 200-400 nm).[12]

-

Spectrum Generation: The instrument plots absorbance versus wavelength to generate the UV-Vis spectrum.

Caption: Workflow for UV-Vis Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.[14][15]

The mass spectrum of this compound is typically obtained using Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 170 | ~35 | [M]⁺ (Molecular Ion) |

| 155 | 100 | [M - CH₃]⁺ |

| 127 | ~99 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 43 | ~30 | [CH₃CO]⁺ (Acylium ion) |

The molecular ion peak at m/z 170 confirms the molecular weight of this compound (C₁₂H₁₀O).[16] The base peak at m/z 155 corresponds to the loss of a methyl group.

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[17]

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion.[15][18]

-

Fragmentation: The molecular ions are high in energy and can fragment into smaller, positively charged ions and neutral radicals or molecules.[17]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[15]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Caption: Workflow for Mass Spectrometry (EI).

Integrated Spectroscopic Analysis

The combination of these spectroscopic techniques provides a complete picture of the molecular structure of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [himedialabs.com]

- 4. spectrabase.com [spectrabase.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. This compound(93-08-3) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Experimental Design [web.mit.edu]

- 11. chem.latech.edu [chem.latech.edu]

- 12. longdom.org [longdom.org]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 2-Naphthyl methyl ketone [webbook.nist.gov]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide on the Photophysical Properties of 2-Acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetonaphthone, a naphthyl ketone, serves as a crucial molecule in various photochemical studies and applications due to its distinct photophysical behavior. Characterized by a naphthalene ring substituted with an acetyl group, its electronic structure gives rise to interesting excited state dynamics. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and visualizations of the underlying processes to aid in research and development.

Core Photophysical Properties

The photophysical behavior of this compound is dominated by efficient intersystem crossing from the first excited singlet state (S₁) to the triplet manifold (T₁), resulting in very weak fluorescence but strong phosphorescence under appropriate conditions. This characteristic makes it an excellent triplet photosensitizer.

Absorption and Emission Characteristics

This compound exhibits strong absorption in the ultraviolet region, primarily corresponding to π-π* and n-π* electronic transitions.

Table 1: Absorption and Emission Properties of this compound

| Property | Wavelength (λ) | Molar Extinction Coefficient (ε) | Solvent | Temperature |

| Absorption Maxima (λ_abs_) | ~245 nm, ~285 nm, ~320 nm | Data not readily available | Cyclohexane | Room Temp. |

| Fluorescence Emission Maximum (λ_fl_) | ~380 nm | - | Ethanol | 77 K |

| Phosphorescence Emission Maximum (λ_ph_) | ~500 nm | - | Ethanol | 77 K |

Note: The fluorescence of this compound is exceedingly weak at room temperature and is typically only observed at low temperatures.

Quantum Yields and Lifetimes

The efficiency of the competing de-excitation pathways of fluorescence, intersystem crossing, and phosphorescence are quantified by their respective quantum yields (Φ) and lifetimes (τ).

Table 2: Quantum Yields and Lifetimes of this compound

| Property | Value | Solvent | Temperature |

| Fluorescence Quantum Yield (Φ_f_) | < 0.01 | Various | Room Temp. |

| Intersystem Crossing Quantum Yield (Φ_isc_) | ~0.8-0.9 | Various | Room Temp. |

| Phosphorescence Quantum Yield (Φ_p_) | Data not readily available | - | - |

| Triplet Lifetime (τ_t_) | ~2.5 s | EPA glass | 77 K |

Experimental Protocols

Accurate determination of the photophysical parameters of this compound requires precise experimental procedures.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs_) and the corresponding molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol) with concentrations ranging from 10⁻⁶ to 10⁻⁴ M.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Measure the absorbance spectra of each prepared solution over a wavelength range of 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance.

-

Using the Beer-Lambert law (A = εcl), plot absorbance versus concentration for each λ_abs_. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φ_f_).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Instrumentation: A calibrated spectrofluorometer equipped with a suitable detector.

-

Measurement:

-

Excite the sample at a wavelength corresponding to an absorption maximum (e.g., 320 nm).

-

Record the emission spectrum over a wavelength range from the excitation wavelength to approximately 600 nm.

-

-

Quantum Yield Determination (Relative Method):

-

Use a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample_ = Φ_standard_ * (I_sample_ / I_standard_) * (A_standard_ / A_sample_) * (η_sample_² / η_standard_²) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence emission spectrum and determine the phosphorescence lifetime (τ_p_).

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a solvent that forms a rigid glass at low temperatures (e.g., ethanol, EPA - ether/isopentane/ethanol). Deoxygenate the sample thoroughly.

-

Instrumentation: A spectrofluorometer with a phosphorescence mode, which includes a means of time-gating the detector or using a pulsed excitation source. A low-temperature sample holder (e.g., a liquid nitrogen dewar) is required.

-

Measurement:

-

Cool the sample to 77 K (liquid nitrogen temperature).

-

Excite the sample with a pulsed light source (e.g., a xenon flash lamp or a pulsed laser).

-

Record the emission spectrum after a short delay (to allow for the decay of any fluorescence) using a time-gated detector.

-

To measure the lifetime, record the decay of the phosphorescence intensity over time following the excitation pulse.

-

-

Data Analysis:

-

The phosphorescence spectrum will show the emission profile of the triplet state.

-

Fit the phosphorescence decay curve to a single exponential decay function (I(t) = I₀e^(-t/τ_p_)) to determine the phosphorescence lifetime (τ_p_).

-

Visualizing Photophysical Pathways

The photophysical processes of this compound can be visualized using a Jablonski diagram, which illustrates the electronic states and the transitions between them.

Caption: Jablonski diagram for this compound.

This diagram illustrates the primary photophysical pathways for this compound. Upon absorption of a photon, the molecule is excited to a higher singlet state (S₂). It then rapidly undergoes internal conversion and vibrational relaxation to the lowest vibrational level of the first excited singlet state (S₁). From S₁, the dominant process is highly efficient intersystem crossing to the first excited triplet state (T₁). This is why the fluorescence from S₁ is very weak. The molecule can then return to the ground state (S₀) from T₁ via phosphorescence, which is a much slower process.

The following diagram illustrates a typical experimental workflow for characterizing the photophysical properties of a compound like this compound.

Caption: Experimental workflow for photophysical characterization.

Conclusion

The photophysical properties of this compound are characterized by strong UV absorption, negligible fluorescence, and highly efficient intersystem crossing to a long-lived triplet state, leading to prominent phosphorescence at low temperatures. These characteristics make it a valuable tool in photochemistry, particularly as a triplet sensitizer. The detailed experimental protocols and visualizations provided in this guide offer a framework for researchers and professionals to accurately measure and understand the photophysical behavior of this and similar aromatic ketones, aiding in their application in drug development and other scientific endeavors.

An In-depth Technical Guide on the Triplet Energy and Quantum Yield of 2-Acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetonaphthone, a bicyclic aromatic ketone, is a widely utilized photosensitizer in various chemical and biological studies. Its ability to absorb light energy and transfer it to other molecules makes it a valuable tool in fields ranging from organic synthesis to photodynamic therapy. A thorough understanding of its photophysical properties, specifically its triplet state energy and triplet quantum yield, is paramount for its effective application. This technical guide provides a comprehensive overview of these key parameters, the experimental methodologies used for their determination, and the underlying photophysical processes.

Photophysical Data of this compound

The efficiency of a photosensitizer is fundamentally linked to the energy of its triplet state and the quantum yield of its formation. The triplet state is the long-lived excited state responsible for energy transfer to other molecules, including molecular oxygen to generate reactive singlet oxygen.

| Parameter | Value | Solvent | Reference |

| Triplet Energy (ET) | 59.3 kcal/mol (248.1 kJ/mol; 2.57 eV) | Various | [1] |

| Triplet Quantum Yield (ΦT) | 0.84 | Benzene | [1] |

Table 1: Key Photophysical Parameters of this compound

Experimental Protocols

The determination of the triplet energy and quantum yield of this compound relies on well-established spectroscopic techniques.

Determination of Triplet Energy: Phosphorescence Spectroscopy

The triplet energy of this compound is typically determined by measuring its phosphorescence spectrum at low temperatures.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent that forms a rigid glass at low temperatures, such as ethanol or a mixture of ethers. The concentration is kept low to avoid aggregation and self-quenching. The solution is then placed in a quartz tube and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.

-

Low-Temperature Measurement: The sample tube is immersed in a cryostat, typically containing liquid nitrogen (77 K), to create a rigid, glassy matrix. This minimizes non-radiative decay pathways and allows for the observation of phosphorescence.

-

Excitation and Detection: The sample is excited with a monochromatic light source, usually a xenon lamp coupled with a monochromator, at a wavelength where this compound has a strong absorption. The resulting emission is collected at a 90-degree angle to the excitation beam and is analyzed by a spectrofluorometer.

-

Data Analysis: The phosphorescence spectrum is recorded, which is the emission of light from the triplet state as it returns to the singlet ground state. The triplet energy (ET) is determined from the wavelength of the highest energy (shortest wavelength) vibrational band in the phosphorescence spectrum. This corresponds to the energy difference between the lowest vibrational level of the triplet state and the lowest vibrational level of the ground state (the 0-0 transition).

Determination of Triplet Quantum Yield: Laser Flash Photolysis

The triplet quantum yield (ΦT), which represents the fraction of absorbed photons that result in the formation of the triplet state, is commonly measured using laser flash photolysis. This technique allows for the direct observation and quantification of the transient triplet state.

Methodology:

-

Sample and Actinometer Preparation: A solution of this compound in a suitable solvent (e.g., benzene) is prepared and deoxygenated. A second solution of a well-characterized actinometer (a substance with a known triplet quantum yield and triplet-triplet absorption characteristics), such as benzophenone, is also prepared under identical conditions.

-

Laser Excitation: The sample is excited with a short, intense pulse of light from a laser (e.g., a Nd:YAG laser at 355 nm). This pulse populates the excited singlet state, which then undergoes intersystem crossing to the triplet state.

-

Transient Absorption Measurement: A monitoring light beam from a second source (e.g., a xenon lamp) is passed through the sample at a right angle to the laser beam. The changes in the intensity of this monitoring beam, caused by the absorption of light by the transient triplet state, are detected by a fast photodetector (e.g., a photomultiplier tube) and recorded by an oscilloscope. This provides the transient absorption spectrum of the triplet state.

-

Comparative Method: The triplet quantum yield of this compound is determined by comparing the intensity of its triplet-triplet absorption signal with that of the actinometer under identical excitation conditions (laser power, absorbance at the excitation wavelength). The following equation is used:

ΦT(sample) = ΦT(actinometer) * (ΔOD(sample) / ΔOD(actinometer)) * (εT(actinometer) / εT(sample))

where ΔOD is the change in optical density at the maximum of the triplet-triplet absorption, and εT is the molar extinction coefficient of the triplet state.

Photophysical Processes and Experimental Workflow

The following diagrams illustrate the key photophysical processes of this compound and the general workflow for determining its triplet energy and quantum yield.

Figure 1: Jablonski Diagram for this compound.

Figure 2: Workflow for Triplet Parameter Determination.

Conclusion

This technical guide has provided essential data on the triplet energy and quantum yield of this compound, along with detailed experimental protocols for their determination. A clear understanding of these parameters is crucial for researchers and scientists in optimizing experimental conditions and accurately interpreting results in studies where this compound is employed as a photosensitizer. The provided diagrams offer a visual representation of the underlying photophysical processes and the experimental workflow, further aiding in the comprehension of this important molecule's behavior upon photoexcitation.

References

2-Acetonaphthone: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and applications of 2-Acetonaphthone (CAS No. 93-08-3), a key intermediate in the development of pharmaceuticals, fragrances, and advanced materials.

Introduction

This compound, also known as 2-acetylnaphthalene or methyl β-naphthyl ketone, is an aromatic ketone characterized by a naphthalene ring substituted with an acetyl group at the second position.[1][2] It is a versatile organic compound with the chemical formula C₁₂H₁₀O.[3][4] This guide provides a detailed overview of its chemical and physical properties, synthesis protocols, reactivity, and safety considerations, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically a pale yellow, crystalline solid at room temperature with a characteristic sweet, floral odor reminiscent of orange blossom.[3][5][6] Its stability and unique aromatic structure make it a valuable building block in organic synthesis.[1][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 93-08-3 | [4] |

| Molecular Formula | C₁₂H₁₀O | [2][3][4] |

| Molecular Weight | 170.21 g/mol | [4] |

| Appearance | Pale yellow to white crystalline solid/powder | [3][4][5] |

| Odor | Sweet, orange-blossom like | [3][6] |

| Melting Point | 52-56 °C | [4] |

| Boiling Point | 300-301 °C | [4] |

| Density | 1.12 g/mL at 25 °C | [4][8] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Water Solubility | 0.272 g/L (insoluble/sparingly soluble) | [4][5][9] |

| LogP | 2.678 at 25°C | [4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble / Sparingly Soluble | [3][5] |

| Glycerin | Insoluble | [5][6] |

| Mineral Oil | Slightly Soluble | [5][6] |

| Propylene Glycol | Slightly Soluble | [5][6] |

| Ethanol | Soluble | [1][5] |

| Ether | Soluble | [1][5] |

| Chloroform | Soluble | [5] |

| Dichloromethane | Moderately Soluble | [3] |

| Most Fixed Oils | Soluble | [5][6] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene.[3][5][10] This electrophilic aromatic substitution reaction typically uses an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][5]

Friedel-Crafts Acylation: Experimental Protocol

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Naphthalene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Water, distilled

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve naphthalene in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. The mixture may generate some fumes, so this should be done in a well-ventilated fume hood.

-

Acylating Agent Addition: Slowly add acetyl chloride (dissolved in a small amount of anhydrous DCM) to the reaction mixture via the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using TLC until the naphthalene starting material is consumed.[11]

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a dilute solution of hydrochloric acid to neutralize the aluminum chloride catalyst.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane or ethyl acetate.[11]

-

Washing: Combine the organic extracts and wash sequentially with distilled water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[11]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3][11]

Chemical Reactivity and Applications

The chemistry of this compound is dominated by its aromatic naphthalene ring and the carbonyl group. It undergoes typical ketone reactions, such as nucleophilic addition, and can be reduced to form a secondary alcohol.[3] The aromatic ring allows for electrophilic substitution, enabling further functionalization.[3]

Its versatile reactivity makes it a valuable intermediate in several industries:

-

Pharmaceuticals: Serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs).[1][3][5] It has been identified as a fragrance, anticonvulsant, and antimicrobial agent.[1][12]

-

Fragrances and Cosmetics: Due to its pleasant, long-lasting floral scent, it is widely used in perfumes, soaps, and detergents, often acting as a fixative.[3][7][10]

-

Agrochemicals and Dyes: It is an intermediate in the production of dyes and other specialized chemicals.[3][5][7]

-

Polymer Science: It can act as a photoinitiator in polymerization reactions.[3]

-

Research: In a laboratory setting, this compound is used in studies of photoreduction and as a triplet sensitizer for the production of singlet oxygen.[2][4]

Safety and Toxicology

This compound is considered a hazardous chemical and requires careful handling.[5][13]

Table 3: Hazard Information for this compound

| Hazard Type | Description | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. LD50 (oral, mouse): 599 mg/kg. | [13][14] |

| Skin Irritation | Causes skin irritation. | [5][15] |

| Eye Irritation | Causes eye irritation. | [5][15] |

| Respiratory Irritation | Causes irritation to the mucous membrane and upper respiratory tract. | [15] |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects (H411). | [16] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][7][16] Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[13][16]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][7][13]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13]

Conclusion

This compound is a cornerstone intermediate in organic synthesis with significant commercial and research applications. Its well-defined chemical properties and reactivity profile, combined with established synthesis methods, make it a reliable component in the development of new drugs, fragrances, and materials. A thorough understanding of its characteristics and adherence to strict safety protocols are essential for its effective and safe utilization in a professional research environment.

References

- 1. CAS 93-08-3: 2-Acetylnaphthalene | CymitQuimica [cymitquimica.com]

- 2. This compound [himedialabs.com]

- 3. This compound Manufacturing and Export [anethole-dragosantol.com]

- 4. This compound CAS#: 93-08-3 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 93-08-3 [chemicalbook.com]

- 7. This compound (93-08-3) | Trusted Bulk Distributor [chemicalbull.com]

- 8. This compound - CD Formulation [formulationbio.com]

- 9. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 93-08-3 [amp.chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. This compound | CAS#:93-08-3 | Chemsrc [chemsrc.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. 2-アセトナフトン 99% | Sigma-Aldrich [sigmaaldrich.com]

2-Acetonaphthone safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Acetonaphthone

This document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 93-08-3). It is intended for researchers, scientists, and professionals in drug development and other fields who may handle this compound. The guide consolidates critical safety information, outlines detailed handling protocols, and presents data in a structured format for clarity and ease of use.

Chemical and Physical Properties

This compound is an aromatic ketone that appears as a white to light yellow crystalline solid.[1][2][3] It possesses a characteristic aromatic, orange-blossom-like odor.[1][3][4][5] It is generally insoluble in water but soluble in various organic solvents, including ethanol, ether, and chloroform.[1][5]

| Property | Value | Source(s) |

| CAS Number | 93-08-3 | [2][3][6] |

| Molecular Formula | C₁₂H₁₀O | [1][6][7] |

| Molecular Weight | 170.21 g/mol | [6] |

| Appearance | White to light yellow crystalline solid/powder | [1][2][3][5] |

| Odor | Aromatic, orange-blossom like | [1][3][5] |

| Melting Point | 52-56 °C (127.4 - 132.8 °F) | [3][4][6][8][9] |

| Boiling Point | 300-302 °C (572 - 573.8 °F) | [3][6][9] |

| Flash Point | 168 °C (334.4 °F) | [2][3][8][9] |

| Density | 1.12 g/mL at 25 °C | [4][6] |

| Water Solubility | Insoluble / 0.272 g/L | [1][5][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[3] The primary health hazards include acute oral toxicity, skin irritation, and serious eye irritation.[2][10] It may also cause respiratory irritation.[2][10] Environmentally, it is recognized as being toxic to aquatic life, with long-lasting effects.[8][10]

| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Oral Toxicity | Category 4 | GHS07 (Irritant) | Warning | H302: Harmful if swallowed | [3][8][10] |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Irritant) | Warning | H315: Causes skin irritation | [10] |

| Serious Eye Damage/Irritation | Category 2 | GHS07 (Irritant) | Warning | H319: Causes serious eye irritation | [10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Irritant) | Warning | H335: May cause respiratory irritation | [10] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | GHS09 (Environmental) | (none) | H411: Toxic to aquatic life with long lasting effects | [8] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, available data indicates moderate toxicity. It is harmful if swallowed and causes irritation upon contact with skin, eyes, or the respiratory tract.[2][10] There is limited evidence regarding its long-term carcinogenicity, but caution is advised due to its structural similarity to polycyclic aromatic hydrocarbons.[1] It is not currently listed as a carcinogen by major regulatory agencies.

| Toxicity Data | Value | Species | Source(s) |

| LD50 (Oral) | 599 mg/kg | Mouse |

Experimental Protocols: Safe Handling and Storage

Adherence to stringent safety protocols is mandatory when handling this compound to minimize exposure risk.[11]

Engineering Controls

Work should be conducted in a well-ventilated area.[2][11] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne levels.[2][3] Facilities must be equipped with an accessible eyewash station and a safety shower.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for handling this compound:

-

Eye and Face Protection : Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection : Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][8]

-

Respiratory Protection : If there is a risk of overexposure or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95 dust mask) must be used.[2]

General Hygiene and Handling Practices

-

Avoid all personal contact, including the inhalation of dust or vapors.[11][12]

-

Wash hands and any exposed skin thoroughly after handling.[2][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[10]

-

Remove contaminated clothing and wash it before reuse.[2]

Storage

Store this compound in a cool, dry, and well-ventilated area.[1][2][11] Keep containers tightly closed to prevent contamination and moisture ingress.[2][11] Store away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[3][8][9][11]

Emergency Procedures

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] If skin irritation occurs or persists, get medical advice/attention.[8][10]

-

Ingestion : If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth with water.[8][9][10] Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water to drink.[2]

-

Inhalation : Remove the person from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[2][8]

Spill Response Workflow

In the event of a spill, a structured response is critical to ensure safety and minimize environmental contamination. The following workflow should be followed.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. This compound | 93-08-3 [chemicalbook.com]

- 5. This compound CAS#: 93-08-3 [m.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | CAS#:93-08-3 | Chemsrc [chemsrc.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. synerzine.com [synerzine.com]

- 11. This compound Manufacturing and Export [anethole-dragosantol.com]

- 12. sdfine.com [sdfine.com]

A Comprehensive Technical Guide to the Solubility of 2-Acetonaphthone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-acetonaphthone, a key intermediate in various chemical syntheses. Understanding its solubility profile is critical for process development, formulation, and purification in the pharmaceutical and chemical industries. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility studies.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent (polarity, hydrogen bonding capabilities), temperature, and pressure. The adage "like dissolves like" is a fundamental principle, suggesting that solutes are most soluble in solvents with similar polarity. This compound, with its aromatic naphthalene ring and a polar ketone group, exhibits a varied solubility profile in different organic solvents.

Quantitative Solubility Data

For practical applications, the following table summarizes the qualitative solubility of this compound in a selection of common organic solvents. It is important to note that "soluble" indicates that a significant amount of the compound will dissolve, but for precise applications, experimental determination of the exact solubility at the desired temperature is crucial.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility |

| Polar Protic | Ethanol | Soluble[2][3] |

| Methanol | Soluble[4] | |

| Polar Aprotic | Acetone | Soluble[4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Nonpolar | Toluene | Soluble[2] |

| Benzene | Soluble[2] | |

| Halogenated | Chloroform | Soluble[5] |

| Ethers | Diethyl Ether | Soluble[4][3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for process design and optimization. The following section outlines a detailed experimental protocol based on the widely accepted isothermal shake-flask method, followed by a quantitative analysis using High-Performance Liquid Chromatography (HPLC). This methodology is analogous to protocols used for structurally similar aromatic compounds like (S)-Naproxen.[7][8]

Isothermal Shake-Flask Method

This gravimetric method is a reliable technique for determining the thermodynamic solubility of a compound.[9][10][11][12]

a. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

b. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. Periodically check to ensure excess solid remains.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) glass syringe. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved particles.

-

Gravimetric Analysis:

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility: The solubility can be expressed in various units:

-

g/100 mL: (mass of dissolved this compound / volume of solvent) x 100

-

Mole fraction (χ): moles of this compound / (moles of this compound + moles of solvent)

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a sensitive and accurate method for determining the concentration of this compound in the saturated solvent.[13][14][15][16][17]

a. Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase (e.g., a mixture of acetonitrile and water)

-

This compound reference standard

-

Volumetric flasks and pipettes

b. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis:

-

Take a known volume of the filtered saturated solution obtained from the shake-flask method and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Concentration: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for a comprehensive solubility study of this compound.

Caption: A generalized workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While specific quantitative data remains a gap in the literature, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to conduct their own precise solubility assessments. Accurate and reproducible solubility data is a critical parameter that underpins the successful development and implementation of chemical processes involving this compound.

References

- 1. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Acetylnaphthalene | 93-08-3 | >98% [smolecule.com]

- 3. CAS 93-08-3: 2-Acetylnaphthalene | CymitQuimica [cymitquimica.com]

- 4. This compound (93-08-3) | Trusted Bulk Distributor [chemicalbull.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. HPLC-MS Method for Analysis of Michler’s ketone on Primesep 200 Column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. auroraprosci.com [auroraprosci.com]

- 16. waters.com [waters.com]

- 17. epa.gov [epa.gov]

A Technical Guide to 2-Acetonaphthone: Properties and Photochemical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties of 2-Acetonaphthone (also known as 2'-Acetonaphthone or methyl 2-naphthyl ketone) and its application as a photosensitizer in experimental research. Its ability to generate singlet oxygen upon photoexcitation makes it a valuable tool in photochemistry and photobiology, relevant to fields including drug development and mechanistic studies of photo-oxidation.

Core Physicochemical Data

This compound is an aromatic ketone characterized by a naphthalene ring substituted with an acetyl group. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₂H₁₀O | [1][2][3] |

| Molecular Weight | 170.21 g/mol | [1][3][4] |

| Alternate MW Values | 170.2072 g/mol , 170.22 g/mol | [2][5] |

| CAS Number | 93-08-3 | [1][2][3][4] |

| Appearance | White or nearly white crystalline solid with an orange blossom-like odor. | [1] |

| Melting Point | 52-56 °C | [1][5] |

| Boiling Point | 300-301 °C | [1] |

| Density | 1.12 g/mL at 25 °C | [1] |

| Solubility | Soluble in most fixed oils; slightly soluble in mineral oil and propylene glycol; insoluble in glycerin. | [1] |

Application in Photochemistry: Singlet Oxygen Generation

This compound is frequently utilized as a photosensitizer, a molecule that can absorb light energy and transfer it to another molecule. A primary application is the triplet-sensitized production of singlet oxygen (¹O₂), a highly reactive form of oxygen used to study photo-oxidative damage in biological systems and for applications in photodynamic therapy.[1][4] The process involves the excitation of this compound to its triplet state, followed by energy transfer to ground-state molecular oxygen (³O₂).[5][6]

The logical workflow for this photochemical process is illustrated below.

Caption: Workflow for the photosensitized generation of singlet oxygen using this compound.

Experimental Protocol: Time-Resolved Measurement of Singlet Oxygen Phosphorescence

The most direct and reliable method for quantifying singlet oxygen generation is through the time-resolved detection of its characteristic near-infrared (NIR) phosphorescence at approximately 1270 nm.[2][3] The following provides a generalized methodology for such an experiment using this compound as the photosensitizer.

Objective: To measure the production and lifetime of singlet oxygen (¹O₂) generated by photo-excited this compound.

Materials and Equipment:

-

Photosensitizer: this compound

-

Solvent: A suitable air-saturated solvent (e.g., cyclohexane, D₂O for increased ¹O₂ lifetime, or acetonitrile).

-

Light Source: Pulsed laser system (e.g., Nd:YAG laser) capable of exciting this compound (excitation wavelength will depend on the absorption spectrum in the chosen solvent).[2]

-

Sample Holder: Quartz cuvette transparent to the excitation and emission wavelengths.

-

Detection System:

-

A NIR-sensitive photomultiplier tube (PMT) or other suitable detector.

-

A long-pass filter to block the excitation laser light and a narrow band-pass filter centered around 1270 nm.

-

A time-resolved photon counting system or digital oscilloscope to record the phosphorescence decay kinetics.[3]

-

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Dilute the stock solution to the desired experimental concentration in a quartz cuvette. The concentration must be optimized to ensure sufficient light absorption while avoiding self-quenching effects that can reduce singlet oxygen yield.[2]

-

The solution should be saturated with air to provide a sufficient concentration of ground-state oxygen (³O₂).

-

-

Instrumental Setup:

-

Position the cuvette in a light-tight sample chamber.

-

Align the pulsed laser to excite the sample. The laser pulse width should be significantly shorter than the decay lifetime of the species being measured.

-

Position the NIR detector perpendicular to the excitation beam path to collect the emitted phosphorescence.

-

Ensure the optical filters are placed between the sample and the detector to isolate the ¹O₂ emission signal.

-

-

Data Acquisition:

-

Excite the sample with a single laser pulse.

-

The detection system will record the intensity of the 1270 nm phosphorescence as a function of time following the laser pulse.[7]

-

Average the signal over multiple pulses to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The recorded signal will show a rapid rise corresponding to the formation of ¹O₂ followed by an exponential decay.

-

The decay rate of the phosphorescence signal corresponds to the lifetime of singlet oxygen in the specific solvent environment.

-

The initial intensity of the phosphorescence signal is proportional to the quantum yield of singlet oxygen formation (ΦΔ).[2] By comparing this intensity to that produced by a standard photosensitizer with a known ΦΔ under identical conditions, the quantum yield for this compound can be determined.

-

This experimental approach allows for the precise characterization of this compound's efficacy as a singlet oxygen sensitizer, providing critical data for its application in photochemical and photobiological research.

References

- 1. mdpi.com [mdpi.com]

- 2. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]